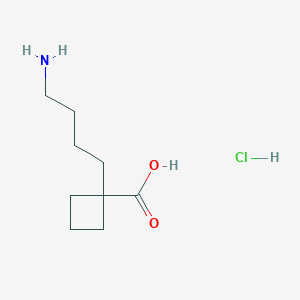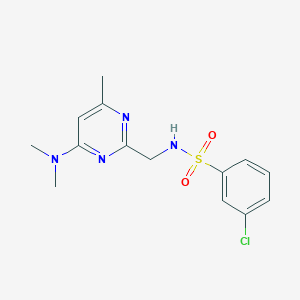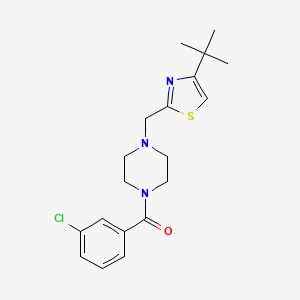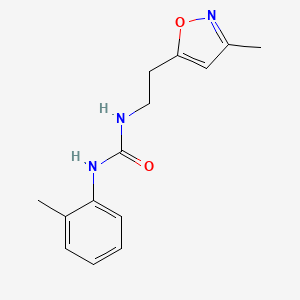![molecular formula C13H15FO3 B2940065 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid CAS No. 2001207-98-1](/img/structure/B2940065.png)
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a chemical compound with the CAS Number: 2001207-98-1 . It has a molecular weight of 238.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is 1S/C13H15FO3/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-17-13/h3-6H,1-2,7-9H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 238.26 .Aplicaciones Científicas De Investigación
Photocatalysis in Dye Degradation
The synthesis and application of coordination complexes derived from dicarboxylate ligands, such as 4,4′-{[1,2-phenylenebis-(methylene)]bis(oxy)} dibenzoic acid, demonstrate significant potential in photocatalytic degradation of organic dyes, like methyl violet. These complexes, formulated with different metal ions and N-donor coligands, exhibit varied structures and photocatalytic properties, highlighting the versatility of ether-bridged dicarboxylic acids in environmental remediation efforts (Lu et al., 2021).
Advances in Fluorescence Quantum Yield
Research into carbon dots (CDs) with high fluorescence quantum yield has identified organic fluorophores, such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA), as key components. This discovery has significant implications for expanding the applications of CDs in fields like bioimaging and sensing, demonstrating the utility of these organic fluorophores in enhancing the fluorescence properties of CDs (Lei Shi et al., 2016).
Synthesis of N′-Benzylidene-2-(2-Fluorobiphenyl) Propanehydrazides
In the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, 2-(2-fluorobiphenyl-4-yl)propanoic acid plays a critical role. This process demonstrates an efficient method for creating compounds with potential antioxidant properties for pharmaceutical applications, showcasing the diverse utility of fluorophenyl compounds in medicinal chemistry (Muhammad Zaheer et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-17-13/h3-6H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGEKILUAXFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid | |
CAS RN |
2001207-98-1 |
Source


|
| Record name | 2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide](/img/structure/B2939991.png)




![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)



